![molecular formula C6H12O8P+ B14683053 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose CAS No. 35298-27-2](/img/structure/B14683053.png)
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose is a chemical compound known for its unique properties and applications in various scientific fields It is a derivative of D-sorbose, a monosaccharide, and contains a hydroxy(oxo)phosphaniumyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose typically involves the phosphorylation of D-sorbose. One common method is the reaction of D-sorbose with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation at the 6-O position.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy(oxo)phosphaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphonium compounds.
Applications De Recherche Scientifique
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its role in modulating enzyme activities, particularly glucokinase, which is involved in glucose metabolism.
Medicine: Potential therapeutic applications in treating metabolic disorders such as type 2 diabetes.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose involves its interaction with specific enzymes and molecular targets. The compound acts as an inhibitor of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By modulating the activity of glucokinase, the compound can influence glucose levels in the body, making it a potential candidate for therapeutic applications in diabetes management.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose: Similar in structure but derived from D-allose instead of D-sorbose.
6-O-[Hydroxy(oxo)phosphaniumyl]-D-glucose: Another similar compound derived from D-glucose.
Uniqueness
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose is unique due to its specific interaction with glucokinase and its potential applications in modulating glucose metabolism. Its structural configuration allows for selective phosphorylation, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
35298-27-2 |
|---|---|
Formule moléculaire |
C6H12O8P+ |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
hydroxy-oxo-[(2R,3S,4R)-2,3,4,6-tetrahydroxy-5-oxohexoxy]phosphanium |
InChI |
InChI=1S/C6H11O8P/c7-1-3(8)5(10)6(11)4(9)2-14-15(12)13/h4-7,9-11H,1-2H2/p+1/t4-,5+,6+/m1/s1 |
Clé InChI |
KASOQDWSUKUIKQ-SRQIZXRXSA-O |
SMILES isomérique |
C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O[P+](=O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


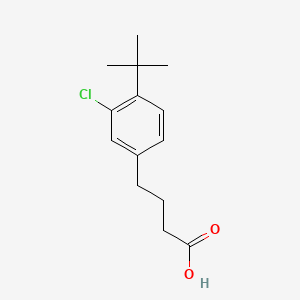

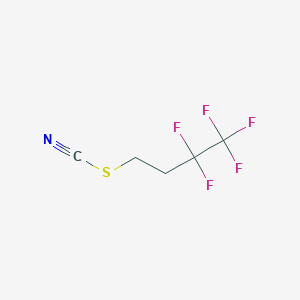
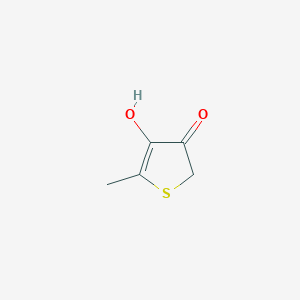
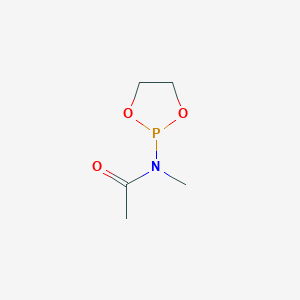



![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
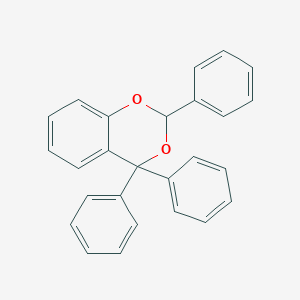
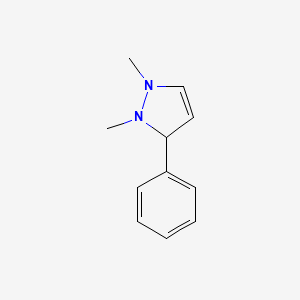
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
